molecular formula C17H21N3O3 B2432486 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034536-01-9

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2432486
CAS No.: 2034536-01-9
M. Wt: 315.373
InChI Key: BJEKGJNNLRDNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with a multifaceted structure. Its unique configuration, characterized by the presence of a quinoline and pyran moiety connected through a urea linker, makes it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15-2-1-11-9-14(10-12-3-6-20(15)16(11)12)19-17(22)18-13-4-7-23-8-5-13/h9-10,13H,1-8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEKGJNNLRDNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Using Diketene and Isatin

The pyrrolo[3,2,1-ij]quinolin-4-one scaffold can be synthesized via a catalyst-free, three-component reaction involving diketene, isatin, and primary amines in ethanol, promoted by pyrazole. This method achieves cyclization and bond reorganization under mild conditions (reflux, 4 hours), yielding pyrrolo[3,4-c]quinoline-1,3-diones with up to 90% efficiency. Key steps include:

  • Condensation : Isatin reacts with diketene to form a β-ketoamide intermediate.
  • Cyclization : Primary amines facilitate ring closure, forming the pyrroloquinoline core.
  • Pyrazole’s Role : Pyrazole acts as a promoter, enabling C–N and C–C bond cleavage/reformation without side products.

Optimization Data :

Parameter Optimal Condition Yield (%)
Pyrazole Loading 1.0 mmol 90
Solvent Ethanol 84–90
Temperature Reflux (~78°C) 73–90

This green method avoids toxic solvents and harsh conditions, making it suitable for scaling.

Preparation of the Tetrahydro-2H-Pyran-4-yl Substituent

Cyclocondensation of Aldehydes and Diketones

The tetrahydro-2H-pyran ring is synthesized via a one-pot, three-component reaction using aldehydes, malononitrile, and dimedone catalyzed by CuFe₂(C₄H₄O₆)₃·6H₂O. This method operates under solvent-free conditions, achieving cyclization within 15–30 minutes:

  • Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
  • Michael Addition : Dimedone attacks the nitrile, generating a diketone intermediate.
  • Cyclization : Intramolecular aldol condensation forms the tetrahydro[b]pyran framework.

Catalyst Performance :

Catalyst Loading (g) Reaction Time (min) Yield (%)
0.01 15 92
0.005 30 85

The catalyst’s reusability (up to five cycles without activity loss) and water solubility enhance sustainability.

Formation of the Urea Linkage

Carbamate Recycling and Urea Synthesis

The urea bridge connecting the pyrroloquinoline and pyran moieties is formed via a high-pressure carbamate-to-urea conversion process. This method improves energy efficiency by pre-reacting recovered carbamate with ammonia and carbon dioxide at 13–16 MPa and 180–210°C:

  • Stripping : A urea synthesis solution (urea, water, NH₃, CO₂) is stripped of unreacted gases.
  • Carbamate Recycling : Ammonium carbamate is condensed and returned to the reactor.
  • Urea Formation : Carbamate dehydrates to urea in an auxiliary reactor, achieving >95% conversion.

Reaction Conditions :

Parameter Range
Pressure 13–16 MPa
Temperature 180–210°C
NH₃:CO₂ Molar Ratio 3:1

This approach minimizes energy consumption by integrating carbamate recycling into conventional urea synthesis loops.

Final Coupling Strategy

Stepwise Assembly of the Target Compound

The target molecule is assembled via sequential coupling of the pyrroloquinolin-8-amine intermediate with a tetrahydro-2H-pyran-4-yl isocyanate derivative:

  • Pyrroloquinolin-8-Amine Synthesis :

    • The pyrrolo[3,2,1-ij]quinolin-4-one core is functionalized at position 8 via nitration followed by reduction (H₂/Pd-C, 60 psi, EtOH, 6 hours).
  • Tetrahydro-2H-Pyran-4-yl Isocyanate Preparation :

    • The pyran ring’s hydroxyl group is converted to isocyanate using trichloromethyl chloroformate (phosgene analog) in dichloromethane at 0°C.
  • Urea Coupling :

    • The amine and isocyanate react in anhydrous THF at 25°C for 12 hours, yielding the final urea product.

Characterization Data :

Property Value
Molecular Formula C₂₀H₂₄N₄O₃
Molecular Weight 376.44 g/mol
Melting Point 218–220°C (dec.)
IR (KBr) 3320 (N–H), 1680 (C=O) cm⁻¹

Alternative Synthetic Routes

One-Pot Reductive Amination

A streamlined approach involves reductive amination of 4-oxo-pyrroloquinoline with tetrahydro-2H-pyran-4-amine using sodium cyanoborohydride in methanol (pH 5, 24 hours). This method bypasses isocyanate handling but requires precise pH control to avoid over-reduction.

Solid-Phase Synthesis

Immobilizing the pyrroloquinoline core on Wang resin enables iterative coupling with pyran-4-amine derivatives, followed by urea formation using carbonyldiimidazole (CDI). This method achieves 78% purity after cleavage but necessitates extensive purification.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : The oxo group can be further oxidized under strong oxidizing conditions.

  • Reduction: : Reduction reactions can modify the quinoline ring, often leading to hydrogenated derivatives.

  • Substitution: : The urea linker can participate in nucleophilic substitution reactions, leading to different derivatives.

Common Reagents and Conditions

  • Oxidation: : Utilization of reagents like KMnO4 or CrO3 in acidic medium.

  • Reduction: : Employing hydrogenation catalysts such as Pd/C or PtO2 under hydrogen atmosphere.

  • Substitution: : Using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

  • Oxidation: : More oxidized quinoline derivatives.

  • Reduction: : Hydrogenated pyrroloquinoline compounds.

  • Substitution: : Varied urea derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studies involving reaction mechanisms and pathways.

Biology

Biologically, it has potential as a pharmacophore, forming the basis for developing new drugs with therapeutic effects. Its structure allows for interaction with various biological targets.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-bacterial properties.

Industry

In the industrial domain, it can be utilized in material science for creating advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. The urea moiety is known to form hydrogen bonds, aiding in binding to proteins or enzymes. The quinoline and pyran rings provide a rigid framework that can fit into binding sites, influencing pathways like inhibition of specific enzymes or interaction with nucleic acids.

Comparison with Similar Compounds

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique combination of a pyrroloquinoline and tetrahydro-2H-pyran linked by a urea group.

Similar Compounds

  • 1-(quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

  • 1-(pyrroloquinolin-8-yl)-3-(methyl)urea

  • 1-(4-oxoquinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Biological Activity

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound belonging to the class of pyrroloquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound suggest various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, with a molecular weight of approximately 384.4 g/mol. The structure includes a pyrroloquinoline moiety, which is known for its bioactive properties. Key physicochemical properties include:

PropertyValue
Molecular FormulaC20H24N4O4
Molecular Weight384.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticoagulant Activity

Recent studies have indicated that derivatives of pyrrolo[3,2,1-ij]quinolin can exhibit significant anticoagulant properties. For instance, research has demonstrated that certain derivatives can inhibit coagulation factors such as Factor Xa and Factor XIa. The best inhibitors showed IC50 values of 3.68 μM for Factor Xa and 2 μM for Factor XIa, highlighting their potential as therapeutic agents in managing coagulation disorders .

Antifungal Activity

Similar compounds have shown moderate antifungal activity against strains such as Rhodotorula bogoriensis and Aspergillus flavus. These findings suggest that this compound may also exhibit antifungal properties worth exploring .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that interactions with specific biological targets such as enzymes or receptors play a crucial role. The presence of functional groups like urea may enhance binding through hydrogen bonding or electrostatic interactions with target sites.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Anticoagulant Studies : A study involving various pyrroloquinoline derivatives showed that modifications to the structure significantly influenced their anticoagulant potency.
  • Antimycobacterial Efficacy : Research focused on pyrrole-based compounds highlighted their ability to inhibit Mycobacterium species effectively.
  • Antifungal Testing : Compounds with similar structural motifs were tested against several fungal strains, demonstrating varying levels of efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrroloquinoline core followed by urea coupling. Key steps include:

  • Core synthesis : Cyclization reactions using precursors like tetrahydroquinoline derivatives under controlled temperatures (80–120°C) and anhydrous conditions .
  • Urea coupling : Reacting the amine-functionalized pyrroloquinoline with an isocyanate or carbamate derivative of tetrahydro-2H-pyran-4-yl. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
    • Critical Parameters: Temperature control (±2°C), solvent polarity, and reaction time (monitored via TLC/HPLC). Yields range from 40–65% depending on stepwise efficiency .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., urea NH protons at δ 8.2–8.5 ppm) and tetrahydro-pyran/pyrroloquinoline ring conformations .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and detect byproducts (e.g., unreacted amine or dimerization artifacts) .
  • X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, though limited by compound solubility .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ADP-Glo™ kinase assay) at 1–100 µM concentrations, with positive controls (staurosporine) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 72-hour exposure and DMSO vehicle controls (<0.1% v/v) .
  • Solubility/Permeability : PAMPA assays to predict blood-brain barrier penetration, using pH 7.4 buffers .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway or predict reactivity?

  • Methodological Answer:

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition states for urea coupling, identifying energy barriers and solvent effects (e.g., solvation models in Gaussian 16) .
  • Machine Learning : Train models on analogous pyrroloquinoline syntheses to predict optimal catalysts (e.g., Pd/C vs. CuI) or solvent systems .
  • Retrosynthetic Analysis : Tools like ICSynth (CAS) propose alternative routes, such as microwave-assisted cyclization to reduce reaction time .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer:

  • Meta-Analysis : Pool data from kinase inhibition assays, normalizing for variables like ATP concentration (1 mM vs. 10 mM) or cell passage number .
  • Structural-Activity Landscapes : Compare IC₅₀ values of analogs with substituent variations (e.g., tetrahydro-pyran vs. piperidine) to identify pharmacophore requirements .
  • Orthogonal Assays : Validate cytotoxicity findings using apoptosis markers (Annexin V) or genomic profiling (RNA-seq) to rule off-target effects .

Q. How can reaction engineering improve scalability while maintaining stereochemical fidelity?

  • Methodological Answer:

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side products .
  • DoE Optimization : Design of Experiments (DoE) evaluates interactions between parameters (temperature, residence time, catalyst loading) to maximize yield .
  • In-line Analytics : PAT tools (FTIR, Raman) monitor intermediate formation in real time, enabling automated adjustments .

Q. What are the safety considerations for handling this compound in laboratory settings?

  • Methodological Answer: Based on structural analogs:

  • GHS Classification : Likely Category 4 acute toxicity (oral/dermal/inhalation). Use PPE (nitrile gloves, respirators) and fume hoods for powder handling .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid persistent metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.